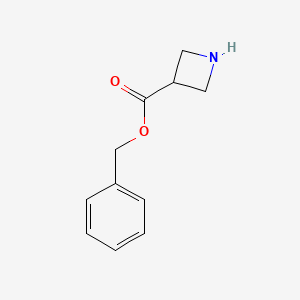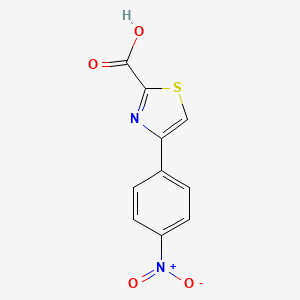
4-(4-Nitrophenyl)thiazole-2-carboxylic acid
概要
説明
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds containing a thiazole ring can have various biological activities, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the π-electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to the reactive positions on the aromatic ring, where donor–acceptor, nucleophilic, and oxidation reactions may take place .科学的研究の応用
Carcinogenicity Studies
One of the significant research areas involving 4-(4-Nitrophenyl)thiazole-2-carboxylic acid is its potential carcinogenicity. A study by Cohen et al. (1970) investigated the carcinogenic properties of various hydrazinothiazoles, including 2-hydrazino-4-(4-nitrophenyl)thiazole, in rats. They found these compounds to be potent carcinogens, primarily inducing mammary gland carcinomas, with some affecting other organs as well (Cohen et al., 1970).
Synthesis and Reactivity
Research on the synthesis and reactivity of thiazole compounds, including those related to 4-(4-Nitrophenyl)thiazole-2-carboxylic acid, is another crucial area. For example, Zeng Zhen-fan (2014) discussed the synthesis of 2-amino-4-p-nitrophenyl thiazole, a related compound, and its optimal synthetic conditions, providing insights into the chemistry of thiazole derivatives (Zeng Zhen-fan, 2014).
Mass Spectrometry Analysis
Mass spectrometry has been used to analyze the nitroreduction products of thiazole derivatives. Mattammal et al. (1984) studied the mass spectrometry of chemical carcinogens like 4-(4-nitrophenyl)-2-methylaminothiazole, identifying the fragmentation patterns and reduction products (Mattammal et al., 1984).
Antimicrobial Evaluation
The antimicrobial properties of thiazole derivatives have been a topic of research as well. Deep et al. (2014) synthesized novel 4-thiazolidinone derivatives and evaluated their antimicrobial activities against various microbial strains, highlighting the potential medicinal applications of thiazole compounds (Deep et al., 2014).
Anti-Corrosion Potential
Thiazole compounds have been studied for their potential as anti-corrosion agents. Chaitra et al. (2016) investigated thiazole hydrazones, closely related to 4-(4-Nitrophenyl)thiazole-2-carboxylic acid, for their effectiveness in preventing mild steel corrosion in acidic media (Chaitra et al., 2016).
Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties of thiazole derivatives is another research interest. Naveena et al. (2012) synthesized thiazoles and evaluated their NLO properties, adding to the understanding of the physical properties of thiazole-based compounds (Naveena et al., 2012).
Biological Activities
Finally, research into the biological activities of thiazole derivatives, including fungicidal and antiviral activities, is notable. Fengyun et al. (2015) designed and synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, systematically evaluating their biological activities (Fengyun et al., 2015).
将来の方向性
特性
IUPAC Name |
4-(4-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYQYTIXQIKLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)thiazole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)
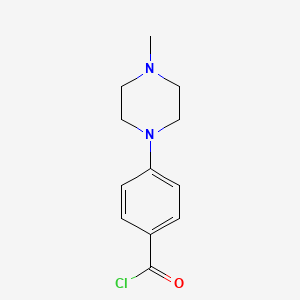
![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)

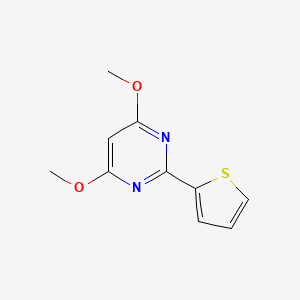
![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)
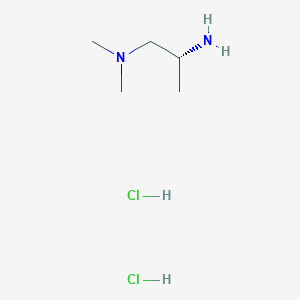
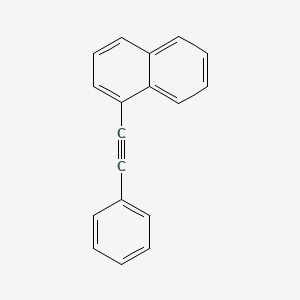
![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
